molecular formula C17H19NO5S B2907456 methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate CAS No. 1396865-59-0

methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate

Cat. No.: B2907456
CAS No.: 1396865-59-0
M. Wt: 349.4
InChI Key: UKOUJVOGHNXCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate is a chemical compound with the molecular formula C18H21NO5S. It belongs to a class of N-substituted 4-sulfamoylbenzoic acid derivatives. Compounds within this class have been investigated for their potential as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid pathway responsible for inflammatory mediator production . Research into similar sulfamoyl benzoic acid structures indicates their value in developing new molecular entities for biochemical research, particularly in studies focused on inflammation . This product is intended for laboratory research purposes only and is not approved for use in humans, diagnostics, or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-23-17(20)14-7-9-16(10-8-14)24(21,22)18-12-15(19)11-13-5-3-2-4-6-13/h2-10,15,18-19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOUJVOGHNXCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate typically involves the reaction of 4-sulfamoylbenzoic acid with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Methyl 4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)benzoate has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cytosolic phospholipase A2α (cPLA2α). By binding to the active site of the enzyme, it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes . This mechanism is crucial in mitigating inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(N-(4-Methylbenzyl)sulfamoyl)benzoate

  • Structure : Differs in the sulfamoyl substituent (4-methylbenzyl vs. 2-hydroxy-3-phenylpropyl).
  • Synthesis : Prepared via a one-step reaction of methyl 4-(chlorosulfonyl)benzoate with 4-tolylmethanamine in dichloromethane (DCM), followed by aqueous workup .
  • Key Data :
    • HRMS (ESI+): m/z 253.0835 (C₁₄H₁₂F₃O⁺) .
    • Reactivity: The absence of a hydroxyl group in the 4-methylbenzyl analog may reduce hydrogen-bonding capacity compared to the target compound.

Ethyl 4-(Sulfooxy)benzoate (Compound 13 from )

  • Structure : Features a sulfoxy (‒O‒SO₃H) group instead of a sulfamoyl (‒NHSO₂‒) moiety.
  • Source : Isolated from Phyllostachys edulis (bamboo shoots) as a natural product .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Structure: Contains a triazinyl group linked via a sulfamoyl bridge (e.g., methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) .
  • Application : Acts as an acetolactate synthase (ALS) inhibitor, widely used in agriculture for weed control .
  • Comparison : The target compound lacks the triazine ring critical for herbicidal activity, suggesting divergent biological targets.

Table 1: Structural and Functional Comparison

Compound Sulfonamide/Sulfoxy Substituent Molecular Weight (g/mol) Source Key Properties
Methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate 2-Hydroxy-3-phenylpropyl ~365 (calculated) Synthetic Moderate hydrophilicity, hydrogen-bond donor
Methyl 4-(N-(4-methylbenzyl)sulfamoyl)benzoate 4-Methylbenzyl 253.0835 (ESI+) Synthetic Lipophilic, no hydroxyl group
Ethyl 4-(sulfooxy)benzoate Sulfoxy (‒O‒SO₃H) ~216 (estimated) Natural Highly acidic, water-soluble
Metsulfuron methyl ester Triazinyl-methyl-methoxy ~395 (estimated) Synthetic ALS inhibition, herbicidal activity

Functional Group Impact on Bioactivity

  • Hydroxyl Group: The 2-hydroxy-3-phenylpropyl chain in the target compound may confer unique hydrogen-bonding interactions, enhancing binding to proteins or receptors compared to non-hydroxylated analogs like the 4-methylbenzyl derivative .
  • Sulfamoyl vs. Sulfoxy : Sulfamoyl groups (as in the target compound) are less acidic than sulfoxy groups (pKa ~10 vs. ~1), influencing solubility and ionization under physiological conditions .
  • Triazine vs. Phenylpropyl : Sulfonylurea herbicides rely on triazinyl groups for ALS binding, whereas the phenylpropyl substituent in the target compound likely redirects its bioactivity away from herbicidal applications .

Q & A

Basic: What are the critical synthetic steps for preparing methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate?

The synthesis typically involves:

  • Sulfonylation : Introducing the sulfamoyl group via reaction of 4-chlorosulfonylbenzoic acid derivatives with 2-hydroxy-3-phenylpropylamine under controlled pH (6–7) to avoid side reactions .
  • Esterification : Methylation of the carboxylic acid group using methanol and catalytic sulfuric acid or via DCC-mediated coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can computational reaction path search methods improve synthetic yield and selectivity?

Quantum chemical calculations (e.g., DFT) combined with reaction path sampling can predict transition states and intermediates, identifying optimal conditions:

  • Example : Adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates, reducing energy barriers for sulfamoyl group formation .
  • Feedback loops : Experimental data (e.g., NMR monitoring) validate computational predictions, refining reaction parameters (temperature, stoichiometry) .

Basic: Which analytical techniques are essential for structural confirmation?

  • NMR : 1^1H and 13^13C NMR to verify ester (-COOCH3_3), sulfamoyl (-SO2_2NH-), and hydroxyl (-OH) groups .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the 2-hydroxy-3-phenylpropyl chain .

Advanced: How can conflicting bioactivity data across studies be systematically resolved?

  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., concentration, cell line variability) contributing to discrepancies .
  • Replication : Cross-validate results in independent labs with standardized protocols (e.g., MTT assay conditions for cytotoxicity) .
  • Meta-analysis : Pool data from multiple studies to identify trends in IC50_{50} values or receptor binding affinities .

Basic: What functional groups influence the compound’s reactivity and stability?

  • Ester group (-COOCH3_3) : Hydrolyzes under acidic/basic conditions; stabilize with anhydrous storage .
  • Sulfamoyl (-SO2_2NH-) : Prone to nucleophilic substitution (e.g., with amines or thiols) .
  • Hydroxyl (-OH) : Participates in hydrogen bonding, affecting solubility and crystallinity .

Advanced: How to design experiments for studying its biological target engagement?

  • Factorial Design : Test combinations of variables (e.g., pH, temperature, co-solvents) on enzyme inhibition assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors .
  • Molecular Dynamics Simulations : Predict binding modes to guide mutagenesis studies .

Advanced: What computational strategies predict its pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME assess solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Basic: How to ensure compound stability during storage?

  • Storage Conditions : -20°C under argon in amber vials to prevent oxidation of the hydroxyl group .
  • Stability Assays : Monitor degradation via HPLC every 3–6 months; use stabilizers like BHT for long-term storage .

Advanced: What strategies optimize structure-activity relationship (SAR) studies?

  • Scaffold Modifications : Replace the phenylpropyl chain with heterocycles (e.g., pyridine) to enhance solubility .
  • Bioisosteric Replacement : Substitute sulfamoyl with phosphonamidate to improve metabolic stability .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with bioactivity .

Advanced: How to elucidate reaction mechanisms of the sulfamoyl group?

  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} in deuteration experiments to identify rate-determining steps .
  • In Situ IR Spectroscopy : Track intermediates during sulfamoyl-amine coupling .
  • Theoretical Calculations : Identify transition states for nucleophilic attack using Gaussian or ORCA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.